1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
Overview
Description
1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a synthetic organic compound belonging to the class of macrocyclic tetraamines. This compound is characterized by its large ring structure, which includes four nitrogen atoms and multiple tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the following steps:
Formation of the Macrocyclic Ring: The initial step involves the cyclization of a linear tetraamine precursor. This can be achieved through a condensation reaction using reagents such as formaldehyde or glyoxal under acidic or basic conditions.
Introduction of Boc Protecting Groups: The macrocyclic tetraamine is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine. This step introduces the Boc protecting groups at the nitrogen atoms, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of the linear tetraamine precursor.
Cyclization and Protection: Efficient cyclization and Boc protection using optimized reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane can undergo various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine form of the macrocycle.
Substitution Reactions:
Complexation Reactions: The macrocyclic structure can form stable complexes with metal ions, which is useful in coordination chemistry.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Major Products
Free Amine Macrocycle: Obtained after Boc deprotection.
Functionalized Macrocycles: Resulting from substitution reactions.
Metal Complexes: Formed through complexation with metal ions.
Scientific Research Applications
1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form stable complexes with various metal ions, which are studied for their catalytic and electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions and other small molecules.
Biological Studies: Employed in the study of enzyme mimetics and as a scaffold for the development of biomimetic catalysts.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for the production of other macrocyclic compounds.
Mechanism of Action
The mechanism of action of 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is exploited in various applications, including catalysis and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Cyclen (1,4,7,10-tetraazacyclododecane): A similar macrocyclic tetraamine without the Boc protecting groups.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative with carboxylate groups, widely used in medical imaging.
TETA (triethylenetetramine): A smaller tetraamine with similar coordination properties.
Uniqueness
1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of Boc protecting groups, which provide stability and allow for selective deprotection. This makes it a versatile intermediate in organic synthesis and coordination chemistry.
Properties
IUPAC Name |
tert-butyl 2-[7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)15-23-11-7-21-9-13-24(14-10-22-8-12-23)16-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERWIIJOLSXGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CCNCC1)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327857 | |
Record name | NSC696842 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162148-48-3 | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162148483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC696842 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWR5TPH9DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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